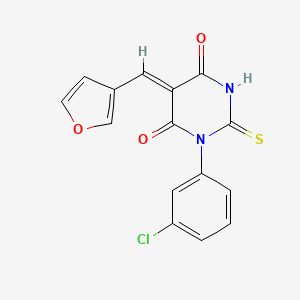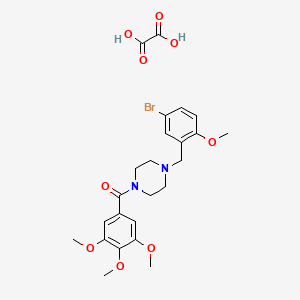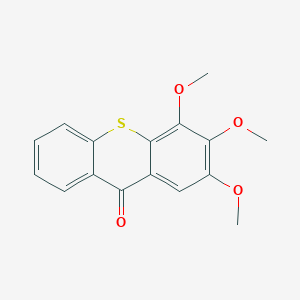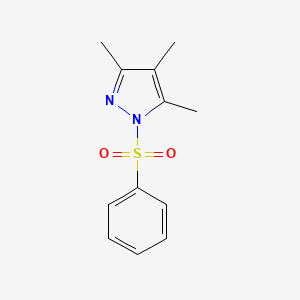
1-(4-butoxybenzoyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butoxybenzoyl)indoline, also known as BBI, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, biology, and chemistry. BBI is a member of the indoline family of compounds, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
1-(4-butoxybenzoyl)indoline has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, 1-(4-butoxybenzoyl)indoline has been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 1-(4-butoxybenzoyl)indoline has also been shown to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
In the field of biology, 1-(4-butoxybenzoyl)indoline has been used as a probe to study the structure and function of proteins, such as kinases and phosphatases, which play important roles in cell signaling pathways. 1-(4-butoxybenzoyl)indoline has also been used to study the mechanism of action of various drugs, such as antipsychotics and antidepressants, which target the same proteins.
In the field of chemistry, 1-(4-butoxybenzoyl)indoline has been used as a starting material for the synthesis of other indoline derivatives, which have potential applications in various fields, including materials science and organic electronics.
Wirkmechanismus
The mechanism of action of 1-(4-butoxybenzoyl)indoline is not fully understood, but it is believed to involve the inhibition of protein kinases and phosphatases, which play important roles in cell signaling pathways. By inhibiting these enzymes, 1-(4-butoxybenzoyl)indoline may disrupt the normal functioning of cancer cells, leading to their death. 1-(4-butoxybenzoyl)indoline may also inhibit the production of inflammatory mediators, such as cytokines and chemokines, which are involved in the development of inflammatory and infectious diseases.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)indoline has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 1-(4-butoxybenzoyl)indoline has also been shown to possess antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-butoxybenzoyl)indoline is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. 1-(4-butoxybenzoyl)indoline is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of 1-(4-butoxybenzoyl)indoline in lab experiments. One limitation is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo. Another limitation is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-butoxybenzoyl)indoline. One direction is to further elucidate its mechanism of action, particularly its interactions with protein kinases and phosphatases. Another direction is to explore its potential applications in other fields, such as materials science and organic electronics. Finally, further research is needed to evaluate its safety and efficacy in vivo, particularly in the context of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 1-(4-butoxybenzoyl)indoline involves several steps, starting with the preparation of 4-butoxybenzoic acid. This is achieved by reacting 4-butoxybenzoyl chloride with sodium hydroxide in water. The resulting 4-butoxybenzoic acid is then reacted with indoline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield 1-(4-butoxybenzoyl)indoline. The purity of the product can be improved by recrystallization from a suitable solvent, such as ethanol or methanol.
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-3-14-22-17-10-8-16(9-11-17)19(21)20-13-12-15-6-4-5-7-18(15)20/h4-11H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNMXNFCZUTUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5147775.png)
![N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)

![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)


![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5147834.png)


amino]benzamide](/img/structure/B5147851.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)